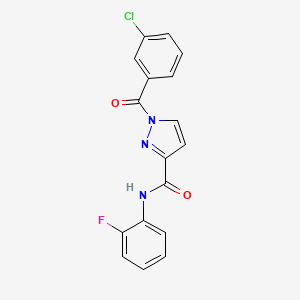

![molecular formula C13H14N2O4 B5562350 4-[3-(3-nitrophenyl)acryloyl]morpholine CAS No. 5361-98-8](/img/structure/B5562350.png)

4-[3-(3-nitrophenyl)acryloyl]morpholine

Vue d'ensemble

Description

“4-[3-(3-nitrophenyl)acryloyl]morpholine” is a chemical compound with the molecular formula C10H12N2O3 . It is a derivative of morpholine, an organic chemical compound that features both amine and ether functional groups .

Synthesis Analysis

The synthesis of “4-[3-(3-nitrophenyl)acryloyl]morpholine” could potentially involve the reaction of acrylic acid with morpholine . A method for synthesizing high-purity N-acryloyl-morpholine involves dropwise mixing of acrylic acid and phosphorus trichloride, followed by reaction with morpholine .Molecular Structure Analysis

The molecular structure of “4-[3-(3-nitrophenyl)acryloyl]morpholine” consists of a morpholine ring attached to a nitrophenyl group via an acryloyl linkage . The average mass of the molecule is 208.214 Da, and the monoisotopic mass is 208.084793 Da .Applications De Recherche Scientifique

Antibacterial Applications

The compound , belonging to the chalcone family, has been studied for its antibacterial potential. Chalcones are known for their biological activities and have been investigated as antibacterial agents against various strains, including Staphylococcus aureus . The structure of chalcones, which includes an α,β-unsaturated carbonyl system, allows for various substitutions to enhance bioactivity. This compound’s potential as an antibacterial agent is significant, especially in the context of increasing microbial resistance.

Structural and Vibrational Analysis

Chalcones also serve as subjects for structural and vibrational analysis in scientific research. Their diverse molecular structures are analyzed using techniques like Nuclear Magnetic Resonance and Raman spectroscopy. Such studies contribute to understanding the physical and chemical properties of these compounds, which is crucial for their application in medicinal chemistry .

Synthesis and Crystallography

The synthesis of chalcones through Claisen-Schmidt condensation is a common method in research. The crystal structures of these compounds are determined to understand their functional groups and potential interactions. This knowledge is essential for designing drugs and other materials with desired properties .

UV-Curable Systems

Chalcones and their derivatives are explored for their use in UV-curable systems. Their reactivity under UV light makes them suitable for applications in coatings and adhesives. Research aims to understand their performance and suggest possible applications in this field .

Drug Delivery Systems

The morpholine moiety of the compound imparts hydrophilicity, making it applicable in drug delivery systems. It can be used to synthesize hydrogels that are responsive to environmental stimuli, which is advantageous for controlled drug release .

Photopolymerization Applications

This compound is also used in photopolymerization processes to create organogel electrode frames. Such applications are relevant in the fields of energy and nanotechnology, where precise and stable materials are required .

Biocompatible Coatings

Due to its hydrophilic nature, the compound is suitable for creating biocompatible coatings. These coatings are essential for medical devices and implants, ensuring they are accepted by the body without adverse reactions .

3D Bioprinting

Lastly, the compound’s properties make it a candidate for photocurable materials used in 3D bioprinting. This technology is at the forefront of tissue engineering and requires materials that can be precisely manipulated with light to create complex structures .

Safety and Hazards

Propriétés

IUPAC Name |

(E)-1-morpholin-4-yl-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-13(14-6-8-19-9-7-14)5-4-11-2-1-3-12(10-11)15(17)18/h1-5,10H,6-9H2/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJXCQQZOLGHKA-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350540 | |

| Record name | F0146-0001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |

CAS RN |

5361-98-8 | |

| Record name | F0146-0001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)

![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)